molecular formula C14H11ClN2O3 B11943091 N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide CAS No. 123400-36-2

N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B11943091
CAS No.: 123400-36-2
M. Wt: 290.70 g/mol
InChI Key: RWGNJRVKTMGZSK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 3-chloroaniline with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Similar structure but with an ethyl group instead of a methyl group.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains additional chlorine atoms on the benzamide ring.

    N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide: Contains an indole and sulfonamide group.

Uniqueness

N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

123400-36-2

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O3/c1-9-12(6-3-7-13(9)17(19)20)14(18)16-11-5-2-4-10(15)8-11/h2-8H,1H3,(H,16,18)

InChI Key

RWGNJRVKTMGZSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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